

Application Notes and Protocols for Iodometric Titration Using Potassium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Potassium iodate	
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Introduction

lodometric titration is a highly versatile and accurate analytical method used in various fields, including pharmaceutical analysis and food science. This technique is a type of redox titration where the concentration of an analyte is determined by reacting it with iodine. A key procedure in iodometry is the standardization of the titrant, typically a sodium thiosulfate solution, against a primary standard. **Potassium iodate** (KIO₃) is an excellent primary standard for this purpose due to its high purity and stability.[1][2][3]

The principle of this standardization method is based on a two-step redox reaction. First, a precisely known amount of **potassium iodate** is treated with an excess of potassium iodide (KI) in an acidic medium.[2][4] This reaction quantitatively liberates a specific amount of iodine (I₂). Subsequently, the liberated iodine is titrated with the sodium thiosulfate (Na₂S₂O₃) solution that needs to be standardized.[1][4][5] A starch solution is used as an indicator, which forms a deep blue complex with iodine, and the endpoint is signaled by the disappearance of this blue color.[5][6]

Applications

The standardized sodium thiosulfate solution can be subsequently used to determine the concentration of various oxidizing agents.[7] Some common applications include:

• Determination of Vitamin C (ascorbic acid) content in food and pharmaceutical products.[6]



- Analysis of active chlorine in water samples.[7]
- Quantification of various pharmaceutical substances such as hydralazine hydrochloride and mercury salts.[8]
- Estimation of potassium iodide.[8][9]

Experimental Protocol: Standardization of Sodium Thiosulfate Solution

This protocol details the procedure for the accurate determination of the concentration of a sodium thiosulfate solution using **potassium iodate** as a primary standard.

1. Materials and Reagents

Apparatus	Chemicals
50 mL Burette	Potassium Iodate (KIO₃), analytical grade
25 mL Pipette	Sodium Thiosulfate Pentahydrate (Na ₂ S ₂ O ₃ ·5H ₂ O)
250 mL Conical flasks	Potassium Iodide (KI)
1000 mL Volumetric flask	Dilute Sulfuric Acid (H ₂ SO ₄)
Analytical balance	Starch indicator solution
Beakers	Distilled or deionized water
Graduated cylinders	

2. Preparation of Solutions

- 0.025 M Potassium Iodate (Primary Standard):
 - Dry analytical grade potassium iodate at 120°C for 1 hour and cool in a desiccator.[10]
 - Accurately weigh approximately 5.350 g of the dried KIO₃.[10]

Methodological & Application



- Dissolve the weighed KIO₃ in about 500 mL of distilled water in a 1000 mL volumetric flask.[10]
- Once fully dissolved, dilute the solution to the 1000 mL mark with distilled water and mix thoroughly. This solution is stable indefinitely.[10]
- Approx. 0.1 N Sodium Thiosulfate Solution:
 - Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1000 mL of freshly boiled and cooled distilled water.[4]
- Starch Indicator Solution (1%):
 - Make a paste of 1 g of soluble starch with a small amount of cold water.
 - Pour this paste into 100 mL of boiling water with continuous stirring.
 - Boil for a few minutes and let it cool. This solution should be prepared fresh.

3. Titration Procedure

- Pipette 25.0 mL of the standard 0.025 M potassium iodate solution into a 250 mL conical flask.[11]
- Add approximately 2 g of potassium iodide and 5 mL of dilute sulfuric acid to the flask.[4][11]
 The solution will turn a dark brown color due to the liberation of iodine.[1][11]
- Immediately begin titrating with the sodium thiosulfate solution from the burette until the brown color of the iodine fades to a pale yellow.[1][3][11]
- Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[1]
 [6][11]
- Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[1][3] This is the endpoint of the titration.
- Record the final burette reading.



• Repeat the titration at least two more times to obtain concordant readings.[3][11]

Data Presentation and Calculations

Titration Data Table

Titration No.	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1			
2			
3	_		
Average	_		

Chemical Reactions

The two key reactions involved in this standardization are:

- Liberation of Iodine: $IO_3^- + 5I^- + 6H^+ \rightarrow 3I_2 + 3H_2O[1]$
- Titration of Iodine: $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}[1]$

Calculation of Sodium Thiosulfate Normality

From the stoichiometry of the reactions, 1 mole of KIO_3 reacts to produce 3 moles of I_2 , which in turn react with 6 moles of $Na_2S_2O_3$.[2]

Therefore, the molar ratio of KIO₃ to Na₂S₂O₃ is 1:6.[3]

The normality of the sodium thiosulfate solution (N₂) can be calculated using the following formula:

 $N_1V_1 = N_2V_2$

Where:



- N₁ = Normality of the **potassium iodate** solution
- V₁ = Volume of the **potassium iodate** solution used (mL)
- N₂ = Normality of the sodium thiosulfate solution
- V_2 = Average volume of the sodium thiosulfate solution used (mL)

The normality of the KIO $_3$ solution (N $_1$) is calculated as: N $_1$ = Molarity × number of equivalents = 0.025 M × 6 = 0.15 N

Therefore: $N_2 = (N_1 \times V_1) / V_2$

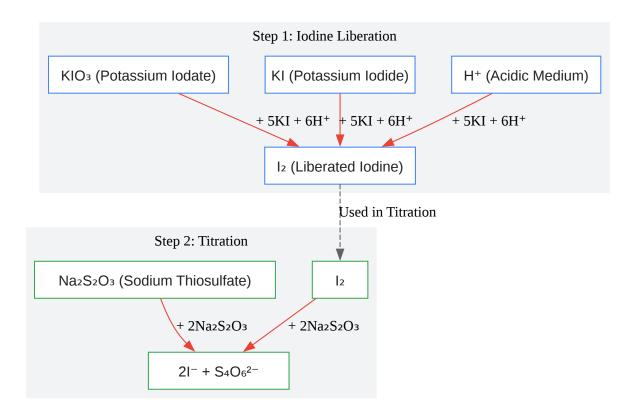
Visualizations



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Caption: Workflow for the standardization of sodium thiosulfate.





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Caption: Chemical reaction pathway for the iodometric titration.

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- To cite this document: BenchChem. [Application Notes and Protocols for Iodometric Titration Using Potassium Iodate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147811#iodometric-titration-protocol-using-potassium-iodate]

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